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Compound of Interest

Compound Name: 3,4,5-Tris(benzyloxy)benzoic Acid

Cat. No.: B016948 Get Quote

An In-depth Technical Guide to the Structural Analysis of 3,4,5-Tris(benzyloxy)benzoic Acid

Introduction
3,4,5-Tris(benzyloxy)benzoic acid, with the chemical formula C₂₈H₂₄O₅, is a key organic

compound utilized extensively in the synthesis of dendrimers, functional polymers, and

complex molecular architectures.[1][2] Its structure, featuring a central benzoic acid core

flanked by three bulky benzyloxy groups, imparts unique properties that are valuable in

materials science and drug development. This guide provides a comprehensive technical

overview of its structural analysis, detailing the spectroscopic characteristics and experimental

protocols relevant to researchers and scientists in the field.

Molecular Structure and Physicochemical
Properties
The foundational structure consists of a benzoic acid molecule where the hydroxyl groups at

positions 3, 4, and 5 are protected by benzyl groups. This substitution pattern is crucial to its

application as a building block in larger molecular assemblies.

Caption: 2D representation of the 3,4,5-Tris(benzyloxy)benzoic Acid molecule.

A summary of its key physicochemical properties is presented below.
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Property Value

Molecular Formula C₂₈H₂₄O₅[3]

Molar Mass 440.49 g/mol [3]

IUPAC Name 3,4,5-tris(phenylmethoxy)benzoic acid[1]

CAS Number 1486-48-2[1]

Appearance White to yellow powder or crystals

Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the structure and purity of 3,4,5-
Tris(benzyloxy)benzoic Acid. The following tables summarize the expected data from key

analytical techniques.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in the molecule. The data presented is based on

analogous structures, such as benzyloxylated benzamides.[2]

Chemical Shift (δ) ppm Multiplicity Assignment

~12.0 - 13.0 Singlet (broad) 1H, Carboxylic Acid (-COOH)

~7.20 - 7.50 Multiplet
15H, Aromatic Protons (3 x -

C₆H₅)

~7.10 Singlet
2H, Aromatic Protons (Core

Benzene Ring)

~5.10 Singlet
6H, Methylene Protons (3 x -

OCH₂-)

¹³C NMR Spectroscopy
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Carbon-13 NMR provides information on the carbon skeleton of the molecule. The expected

chemical shifts are based on published data for closely related derivatives.[2]

Chemical Shift (δ) ppm Assignment

~167.0 Carbonyl Carbon (-COOH)

~152.9 Aromatic Carbon (C-4, attached to -OCH₂)

~141.5 Aromatic Carbon (C-3/C-5, attached to -OCH₂)

~136.7 Aromatic Carbon (ipso-, Benzyl Rings)

~128.0 - 128.7
Aromatic Carbons (ortho-, meta-, para-, Benzyl

Rings)

~129.0 Aromatic Carbon (C-1, attached to -COOH)

~107.0 Aromatic Carbon (C-2/C-6)

~71.0 - 75.0 Methylene Carbons (3 x -OCH₂-)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The

characteristic absorption bands for benzoic acid derivatives are well-established.[4][5]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid

3100 - 3000 C-H Stretch Aromatic

1700 - 1680 C=O Stretch Carboxylic Acid

1600, 1450 C=C Stretch Aromatic Ring

1320 - 1210 C-O Stretch Ether & Carboxylic Acid

~920 (broad) O-H Bend Carboxylic Acid Dimer

Experimental Protocols
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Synthesis of 3,4,5-Tris(benzyloxy)benzoic Acid
A common and effective method for synthesizing the target compound is through the

benzylation of a gallic acid ester followed by saponification.

Methyl Gallate
+ Benzyl Chloride

Add K₂CO₃

in Acetone Reflux for 12-24h Methyl 3,4,5-Tris(benzyloxy)benzoate Add NaOH/EtOH
Reflux for 4-8h Acidify with HCl Filter Precipitate Recrystallize from

Ethanol/Water Pure 3,4,5-Tris(benzyloxy)benzoic Acid

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of the title compound.

Methodology:

Benzylation: To a solution of methyl gallate (1 equivalent) in dry acetone, add anhydrous

potassium carbonate (K₂CO₃, 5 equivalents). Stir the suspension vigorously.

Add benzyl chloride (4 equivalents) dropwise to the mixture.

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by Thin-Layer Chromatography (TLC).

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate

under reduced pressure to obtain the crude ester intermediate.

Saponification: Dissolve the crude methyl 3,4,5-tris(benzyloxy)benzoate in ethanol. Add an

aqueous solution of sodium hydroxide (NaOH, 5 equivalents).

Heat the mixture to reflux for 4-8 hours until the ester is fully hydrolyzed (monitor by TLC).

Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

Acidification and Isolation: Dilute the residue with water and acidify to a pH of ~2 using 1M

hydrochloric acid (HCl). A white precipitate will form.

Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry in

a vacuum oven.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b016948?utm_src=pdf-body
https://www.benchchem.com/product/b016948?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water, to yield the pure acid.

Protocols for Spectroscopic Analysis
NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the data by applying Fourier transformation, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy:

Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance

(ATR).

For KBr: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a

transparent pellet.

For ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Structural Analysis Workflow
The comprehensive structural analysis of 3,4,5-Tris(benzyloxy)benzoic Acid relies on the

integration of data from multiple analytical techniques. Each method provides a unique piece of

the structural puzzle.
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Caption: Interrelation of analytical techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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